XN methyl pyrazole
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Overview
Description
XN methyl pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
XN methyl pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . Another method includes the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Additionally, the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using hydrazine and 1,3-dicarbonyl compounds. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
XN methyl pyrazole undergoes various chemical reactions, including:
Oxidation: Oxidation of XN
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)-1-methylpyrazol-3-yl]-5-methoxy-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)5-10-16-19(26)12-20(28-4)21(22(16)27)17-11-18(24(3)23-17)14-6-8-15(25)9-7-14/h5-9,11-12,25-27H,10H2,1-4H3 |
InChI Key |
CKWGTWQRPJCDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C2=NN(C(=C2)C3=CC=C(C=C3)O)C)O)C |
Origin of Product |
United States |
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